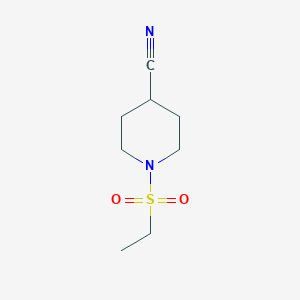

1-(Ethylsulfonyl)piperidine-4-carbonitrile

Description

Properties

IUPAC Name |

1-ethylsulfonylpiperidine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O2S/c1-2-13(11,12)10-5-3-8(7-9)4-6-10/h8H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKAIZQANONWURG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1CCC(CC1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Scalable Synthesis of 1-(Ethylsulfonyl)piperidine-4-carbonitrile

Executive Summary & Strategic Importance

1-(Ethylsulfonyl)piperidine-4-carbonitrile is a critical heterocyclic building block, structurally analogous to the azetidine cores found in Janus Kinase (JAK) inhibitors like Baricitinib . While Baricitinib utilizes a strained azetidine ring, the piperidine analog serves as a vital scaffold for Structure-Activity Relationship (SAR) studies, offering a more stable, six-membered ring alternative for exploring kinase selectivity and metabolic stability.

This guide details a robust, scalable synthesis pathway via the nucleophilic sulfonylation of 4-cyanopiperidine. Unlike generic protocols, this document focuses on process safety, impurity control (specifically the elimination of bis-sulfonylated byproducts), and yield optimization suitable for gram-to-kilogram scale-up.

Retrosynthetic Analysis

The most efficient disconnection for this compound relies on the formation of the sulfonamide bond (

-

Target Molecule (TM): this compound[1]

-

Disconnection: Nitrogen–Sulfur bond.

-

Synthons:

-

Nucleophile: 4-Cyanopiperidine (often supplied as the HCl salt, CAS: 240401-22-3).[2]

-

Electrophile: Ethanesulfonyl chloride (CAS: 1489-05-0).

-

Pathway Logic

Direct sulfonylation is preferred over the dehydration of a sulfonated amide precursor (e.g., converting 1-(ethylsulfonyl)piperidine-4-carboxamide to the nitrile) because it avoids harsh dehydrating agents (

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the piperidine core and sulfonyl moiety.

Core Synthesis Pathway: Nucleophilic Sulfonylation

Reaction Mechanism

The reaction proceeds via an addition-elimination mechanism (often modeled as

-

Base Role: A tertiary amine base (Triethylamine or DIPEA) is strictly required to scavenge the liberated HCl. Failure to neutralize HCl will protonate the unreacted piperidine, rendering it non-nucleophilic and stalling the conversion.

-

Thermodynamics: The reaction is highly exothermic. Sulfonyl chlorides are potent electrophiles; therefore, temperature control (

) is a Critical Process Parameter (CPP) to prevent thermal decomposition or polymerization.

Reagents & Material Specifications

| Reagent | CAS No.[3][4][5][6][7] | Eq.[4][5][6][7][8] | Role | Critical Attribute |

| 4-Cyanopiperidine HCl | 240401-22-3 | 1.0 | Substrate | Purity >97%; Moisture <0.5% |

| Ethanesulfonyl Chloride | 1489-05-0 | 1.1 - 1.2 | Electrophile | Clear liquid; Free of sulfonic acid |

| Triethylamine (TEA) | 121-44-8 | 2.5 - 3.0 | Base | Dry; Free of primary amines |

| Dichloromethane (DCM) | 75-09-2 | Solvent | Solvent | Anhydrous preferred for yield |

Experimental Protocol (Bench Scale)

Objective: Synthesis of 10.0 g of this compound.

Step-by-Step Methodology:

-

Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, a nitrogen inlet, and a temperature probe.

-

Solubilization: Charge the flask with 4-Cyanopiperidine HCl (10.0 g, 68.2 mmol) and DCM (100 mL). The salt will be suspended.[6]

-

Base Addition: Cool the suspension to

using an ice/water bath. Add Triethylamine (20.7 g, 28.5 mL, 205 mmol, 3.0 eq) dropwise.-

Observation: The suspension should clear or change texture as the free base is liberated.

-

-

Sulfonylation: Charge the addition funnel with Ethanesulfonyl chloride (9.65 g, 7.1 mL, 75.0 mmol, 1.1 eq) diluted in 10 mL DCM.

-

Controlled Addition: Add the sulfonyl chloride solution dropwise over 30–45 minutes, maintaining the internal temperature below

.-

Causality: Rapid addition causes localized overheating, leading to sulfonamide hydrolysis or impurity formation.

-

-

Reaction: Allow the mixture to warm to Room Temperature (RT, 20–25°C) and stir for 4–6 hours.

-

Validation: Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS. The disappearance of the piperidine peak indicates completion.

-

-

Workup:

-

Purification: The crude product is typically a solid or viscous oil. Recrystallization from Ethanol/Heptane or Isopropanol is recommended if purity is <95%.

Figure 2: Process flow diagram for the batch synthesis of this compound.

Analytical Characterization & Validation

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.

-

1H NMR (400 MHz, CDCl3):

-

1.35 (t, 3H,

-

1.80–2.00 (m, 4H, piperidine

-

2.80 (m, 1H,

-

2.95 (q, 2H,

-

3.30–3.50 (m, 4H, piperidine

-

1.35 (t, 3H,

-

IR Spectroscopy:

-

Nitrile (

) stretch: ~2240 -

Sulfonamide (

) stretches: ~1330

-

-

Mass Spectrometry (ESI):

-

Calculated MW: 202.27 Da.

-

Observed

: 203.1 Da.

-

Safety & Scale-Up Considerations

Thermal Hazards

Sulfonylation reactions are exothermic. On a kilogram scale, active cooling (jacketed reactors) is mandatory. The addition rate of ethanesulfonyl chloride must be linked to the reactor's cooling capacity to prevent thermal runaway.

Genotoxicity Control

Sulfonyl chlorides are potential genotoxic impurities (PGIs).

-

Control Strategy: Ensure a slight excess of the amine (piperidine) or extended quench times with aqueous base to fully hydrolyze residual ethanesulfonyl chloride into the non-toxic sulfonate salt.

-

Validation: Develop a GC-MS method to quantify residual ethanesulfonyl chloride to <10 ppm in the final API intermediate.

References

-

Synthesis of 4-Cyanopiperidine Precursors

-

General Sulfonylation Methodologies

- Journal: "Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism..." Molecules, 2020. (Provides mechanistic insight into sulfonyl chloride reactivity).

-

Baricitinib & Piperidine Scaffold Relevance

-

Piperidine Building Blocks

- ChemicalBook: "4-Cyanopiperidine HCl Product Specifications.

Sources

- 1. This compound CAS#: [chemicalbook.com]

- 2. 4-CYANOPIPERIDINE HCL | 240401-22-3 [chemicalbook.com]

- 3. 4-cyanopiperidine-1-sulfonyl chloride [myskinrecipes.com]

- 4. chemimpex.com [chemimpex.com]

- 5. chemscene.com [chemscene.com]

- 6. US20170369442A1 - Method for preparing 4-cyanopiperidine hydrochloride - Google Patents [patents.google.com]

- 7. prayoglife.com [prayoglife.com]

- 8. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin | MDPI [mdpi.com]

- 9. Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 4-oxopiperidinium chloride: Synthesis and Application_Chemicalbook [chemicalbook.com]

- 11. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emerging Therapeutic Potential of 1-(Ethylsulfonyl)piperidine-4-carbonitrile Derivatives: A Technical Guide for Drug Discovery Professionals

Foreword: Unveiling a Privileged Scaffold in Modern Drug Discovery

The piperidine ring is a cornerstone of medicinal chemistry, a privileged scaffold that has given rise to a multitude of approved therapeutics.[1] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an ideal building block for engaging with biological targets. When functionalized with a sulfonyl group at the 1-position and a carbonitrile moiety at the 4-position, the resulting 1-(ethylsulfonyl)piperidine-4-carbonitrile core represents a platform of significant interest for the development of novel therapeutics. This guide delves into the known and potential biological activities of this class of compounds, providing a technical framework for researchers and drug development professionals. We will explore the synthetic avenues to access these derivatives and detail the experimental protocols necessary to evaluate their therapeutic potential, with a focus on their promising roles as inhibitors of Janus kinases (JAK), Dipeptidyl Peptidase IV (DPP-IV), and Factor XIa.

The this compound Scaffold: A Nexus of Promising Biological Activities

The unique combination of the ethylsulfonyl group and the carbonitrile moiety on a piperidine core imparts specific physicochemical properties that can be exploited for targeted drug design. The sulfonyl group is a well-established hydrogen bond acceptor and can participate in key interactions within enzyme active sites. The carbonitrile group, a versatile functional group, can also act as a hydrogen bond acceptor or be involved in covalent interactions. This dual functionality, coupled with the conformational properties of the piperidine ring, makes this scaffold a compelling starting point for inhibitor design.

Our investigation of the scientific and patent literature reveals three primary areas where derivatives of this scaffold are likely to exhibit significant biological activity:

-

Janus Kinase (JAK) Inhibition: The structural similarity to key components of approved JAK inhibitors, such as Baricitinib, strongly suggests that this compound derivatives could be potent modulators of the JAK-STAT signaling pathway.[2][3][4]

-

Dipeptidyl Peptidase IV (DPP-IV) Inhibition: The piperidine sulfonamide motif is a known pharmacophore for DPP-IV inhibitors, a validated target for the treatment of type 2 diabetes.[5]

-

Factor XIa (FXIa) Inhibition: The piperidine core is also a feature in the design of inhibitors for Factor XIa, a key enzyme in the intrinsic coagulation cascade and a promising target for safer anticoagulants.[6][7]

The following sections will provide a detailed exploration of each of these potential therapeutic applications, including synthetic strategies and robust biological evaluation protocols.

Janus Kinase (JAK) Inhibition: A New Frontier for Inflammatory and Autoimmune Diseases

The Janus kinases (JAKs) are a family of intracellular tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) that play a critical role in cytokine signaling.[4][8] Dysregulation of the JAK-STAT pathway is implicated in a wide range of inflammatory and autoimmune disorders.[9][10] The approved JAK inhibitor, Baricitinib, which is used to treat rheumatoid arthritis, contains a structurally related 2-(1-(ethylsulfonyl)azetidin-3-yl)acetonitrile moiety, highlighting the potential of the ethylsulfonyl and carbonitrile groups in targeting the JAK active site.[2][3]

Synthetic Approach to this compound Derivatives for JAK Inhibition

A plausible synthetic route to the core scaffold and its derivatives can be adapted from known literature procedures for similar structures.[11][12] The general strategy involves the synthesis of the piperidine-4-carbonitrile core, followed by the introduction of the ethylsulfonyl group.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of Piperidine-4-carbonitrile

-

Reaction Setup: To a solution of a suitable starting material, such as a 4-halopyridine or a pyridine-4-carboxamide, in an appropriate solvent (e.g., ethanol), add a source of cyanide (e.g., sodium cyanide) and a reducing agent (e.g., sodium borohydride or catalytic hydrogenation).

-

Reaction Conditions: The reaction is typically carried out at room temperature or with gentle heating. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture is quenched, and the product is extracted into an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product can be purified by column chromatography on silica gel.

Step 2: Ethanesulfonylation of Piperidine-4-carbonitrile

-

Reaction Setup: Dissolve the synthesized piperidine-4-carbonitrile in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) containing a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine).

-

Addition of Reagent: Cool the reaction mixture in an ice bath and add ethanesulfonyl chloride dropwise.

-

Reaction Conditions: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.

-

Work-up and Purification: Quench the reaction with water and extract the product into an organic solvent. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The final product, this compound, can be purified by recrystallization or column chromatography.

Biological Evaluation: In Vitro JAK Kinase Inhibition Assay

To assess the inhibitory potential of the synthesized compounds against JAK enzymes, a biochemical kinase assay is employed.[13][14] This assay measures the ability of a compound to block the phosphorylation of a substrate by a specific JAK isoform.

Experimental Protocol: In Vitro JAK Kinase Inhibition Assay

-

Reagents and Materials:

-

Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.

-

ATP.

-

Substrate peptide (e.g., a synthetic peptide with a tyrosine residue for phosphorylation).

-

Assay buffer (e.g., Tris-HCl, MgCl₂, DTT).

-

Test compounds dissolved in DMSO.

-

Detection reagent (e.g., an antibody that specifically recognizes the phosphorylated substrate, coupled to a fluorescent or luminescent reporter).

-

384-well microplates.

-

-

Assay Procedure: a. Add the assay buffer to the wells of the microplate. b. Add the test compounds at various concentrations (typically a serial dilution). Include a positive control (a known JAK inhibitor) and a negative control (DMSO vehicle). c. Add the specific JAK enzyme to each well. d. Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide. e. Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes). f. Stop the reaction by adding a stop solution (e.g., EDTA). g. Add the detection reagent and incubate to allow for signal development. h. Measure the signal (fluorescence or luminescence) using a plate reader.

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to the controls.

-

Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity).

-

Visualizing the JAK-STAT Signaling Pathway

The following diagram illustrates the central role of JAK kinases in cytokine signaling, providing context for the therapeutic rationale of JAK inhibition.

Caption: The JAK-STAT signaling pathway and the point of intervention for JAK inhibitors.

Dipeptidyl Peptidase IV (DPP-IV) Inhibition: A Targeted Approach for Type 2 Diabetes

DPP-IV is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[15] By inhibiting DPP-IV, the levels of active incretins are increased, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release.[16][17] This mechanism makes DPP-IV an attractive target for the treatment of type 2 diabetes mellitus. Several approved DPP-IV inhibitors feature a piperidine or related heterocyclic core, underscoring the potential of this compound derivatives in this therapeutic area.

Biological Evaluation: In Vitro DPP-IV Inhibition Assay

A fluorometric assay is commonly used to determine the inhibitory activity of compounds against DPP-IV.[18][19][20] This assay utilizes a fluorogenic substrate that releases a fluorescent molecule upon cleavage by DPP-IV.

Experimental Protocol: In Vitro DPP-IV Inhibition Assay

-

Reagents and Materials:

-

Recombinant human DPP-IV enzyme.

-

DPP-IV substrate (e.g., Gly-Pro-AMC).

-

Assay buffer (e.g., Tris-HCl, pH 8.0).

-

Test compounds dissolved in DMSO.

-

Known DPP-IV inhibitor (e.g., Sitagliptin) as a positive control.

-

96-well black microplates.

-

-

Assay Procedure: a. To the wells of the microplate, add the assay buffer. b. Add the test compounds at various concentrations. Include positive and negative controls. c. Add the DPP-IV enzyme to each well and incubate for a short period (e.g., 10 minutes) at 37°C to allow for compound-enzyme interaction. d. Initiate the reaction by adding the DPP-IV substrate. e. Incubate the plate at 37°C for a defined time (e.g., 30 minutes), protected from light. f. Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm for AMC).

-

Data Analysis:

-

Calculate the percentage of DPP-IV inhibition for each compound concentration.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

-

Visualizing the DPP-IV Inhibition Workflow

The following diagram outlines the key steps in the in vitro screening of DPP-IV inhibitors.

Caption: Experimental workflow for the in vitro screening of DPP-IV inhibitors.

Factor XIa Inhibition: A Novel Approach to Safer Anticoagulation

Factor XIa (FXIa) is a plasma serine protease that plays a key role in the amplification of the intrinsic pathway of blood coagulation.[7][21] Inhibition of FXIa is a promising therapeutic strategy for the prevention and treatment of thromboembolic disorders with a potentially lower risk of bleeding compared to currently available anticoagulants.[22][23] The piperidine scaffold has been utilized in the design of FXIa inhibitors, suggesting that this compound derivatives could be effective in this area.[6]

Biological Evaluation: In Vitro Factor XIa Inhibition Assay

A chromogenic assay is a standard method for evaluating the inhibitory activity of compounds against FXIa.[24] This assay measures the ability of FXIa to cleave a chromogenic substrate, resulting in the release of a colored product.

Experimental Protocol: In Vitro Factor XIa Inhibition Assay

-

Reagents and Materials:

-

Human Factor XIa.

-

Chromogenic FXIa substrate.

-

Assay buffer (e.g., Tris-HCl, NaCl, PEG).

-

Test compounds dissolved in DMSO.

-

A known FXIa inhibitor as a positive control.

-

96-well microplates.

-

-

Assay Procedure: a. Add the assay buffer to the wells of the microplate. b. Add the test compounds at various concentrations, along with positive and negative controls. c. Add human FXIa to each well and incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding. d. Initiate the reaction by adding the chromogenic substrate. e. Monitor the change in absorbance at a specific wavelength (e.g., 405 nm) over time using a microplate reader.

-

Data Analysis:

-

Determine the initial reaction velocity (rate of change in absorbance) for each concentration of the test compound.

-

Calculate the percentage of inhibition relative to the uninhibited control.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.

-

Quantitative Data Summary

The following table provides a template for summarizing the biological activity data for novel this compound derivatives.

| Compound ID | Target | Assay Type | IC₅₀ (nM) | Selectivity vs. Other Kinases/Proteases |

| Example-01 | JAK1 | In Vitro Kinase Assay | Data | Data |

| Example-01 | JAK2 | In Vitro Kinase Assay | Data | Data |

| Example-01 | JAK3 | In Vitro Kinase Assay | Data | Data |

| Example-02 | DPP-IV | Fluorometric Assay | Data | Data |

| Example-03 | Factor XIa | Chromogenic Assay | Data | Data |

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutics targeting a range of diseases. The structural analogies to known inhibitors of JAKs, DPP-IV, and Factor XIa provide a strong rationale for exploring derivatives of this core structure. The synthetic and biological evaluation protocols detailed in this guide offer a comprehensive framework for advancing these compounds through the drug discovery pipeline.

Future work should focus on the synthesis of a diverse library of derivatives to establish a clear structure-activity relationship (SAR) for each biological target. Further optimization of lead compounds for potency, selectivity, and pharmacokinetic properties will be crucial for their progression towards clinical development. The versatility of the this compound scaffold, combined with a targeted and systematic drug discovery approach, holds significant promise for the identification of next-generation therapies for inflammatory diseases, diabetes, and thromboembolic disorders.

References

- FACTOR XIa INHIBITORS. WO2016015593A1.

- Factor XIa inhibitors: A review of patent liter

- Dipeptidyl peptidase IV inhibitors as a potential target for diabetes: p

- DPP4 Inhibitor Screening Kit (MAK203) - Technical Bulletin.

- Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism. Frontiers.

- Who holds the patent for Baricitinib?

- In Vitro JAK Kinase Activity and Inhibition Assays.

- ab133081 – Dipeptidyl peptidase IV (DPP4) Inhibitor Screening Assay Kit | Abcam.

- Synthesis of 4,4-Disubstituted Piperidine-2-carbonitriles and Piperidine-2,6- dicarbonitriles as Precursor.

- Measurement of Dipeptidylpeptidase Activity in vitro and in vivo. PMC - NIH.

- Dipeptidyl Peptidase IV Inhibitor IV K579 - Sigma-Aldrich.

- Dipeptidyl Peptidase IV (DPP IV) Inhibitors. PubMed.

- Application Notes and Protocols: In Vitro DPP-4 Enzyme Inhibition Assay for Gosogliptin - Benchchem.

- JAK1 (Janus Kinase 1) Assay Kit - BPS Bioscience.

- JAK1 Activity Assay | Inhibitor Screening Kits - BellBrook Labs.

- In vitro JAK kinase activity and inhibition assays. PubMed - NIH.

- Application Notes and Protocols for In Vitro Characteriz

- Factor Xa Inhibitor Screening Assay Kit - BPS Bioscience.

- A green and facile synthesis of an industrially important quaternary heterocyclic intermedi

- (PDF) A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib.

- Chemical Review and Letters Synthesis and crystallization procedure of piperidin-4-one and its deriv

- A Comprehensive Overview of Globally Approved JAK Inhibitors. PMC.

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic

- Piperidine Synthesis. - DTIC.

- Pyridines - Wikipedia.

- Clinical Evaluation of Factor XIa Inhibitor Drugs: JACC Review Topic of the Week. PMC.

- (PDF) An Efficient Synthesis of Baricitinib.

- Factor XIa inhibition as a therapeutic strategy for atherothrombosis.

- Factor XI/XIa Inhibition: Ensuring Safety and Efficacy. YouTube.

- Synthesis of [2H5]baricitinib via [2H5]ethanesulfonyl chloride. PMC - NIH.

- JAK inhibitors: an evidence-based choice of the most appropri

- JAK1 Inhibition - NS Pharma.

- JAK inhibitors - ChemicalBook.

- JAK 1–3 & TYK2 Inhibitors in Derm

- Emerging Topical and Systemic JAK Inhibitors in Derm

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. WO2017109524A1 - Method and intermediate for the production of baricitinib - Google Patents [patents.google.com]

- 6. Patent Filed by Incyte Corp for Baricitinib Preparation Process [pharmaceutical-technology.com]

- 7. WO2019114258A1 - Method for preparing baricitinib - Google Patents [patents.google.com]

- 8. nspharma.com [nspharma.com]

- 9. JAK inhibitors: an evidence-based choice of the most appropriate molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Emerging Topical and Systemic JAK Inhibitors in Dermatology - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chemrevlett.com [chemrevlett.com]

- 12. apps.dtic.mil [apps.dtic.mil]

- 13. In Vitro JAK Kinase Activity and Inhibition Assays | Springer Nature Experiments [experiments.springernature.com]

- 14. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. The patent landscape of Baricitinib [synapse.patsnap.com]

- 17. Measurement of Dipeptidylpeptidase Activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]

- 19. sigmaaldrich.cn [sigmaaldrich.cn]

- 20. content.abcam.com [content.abcam.com]

- 21. Clinical Evaluation of Factor XIa Inhibitor Drugs: JACC Review Topic of the Week - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. youtube.com [youtube.com]

- 24. pdf.benchchem.com [pdf.benchchem.com]

potential therapeutic targets of 1-(Ethylsulfonyl)piperidine-4-carbonitrile

The following technical guide details the therapeutic potential, mechanism of action, and experimental validation of 1-(Ethylsulfonyl)piperidine-4-carbonitrile .

A Privileged Electrophilic Scaffold for Cysteine Protease & Kinase Modulation

Executive Summary

This compound (CAS: Derivative of 4395-98-6) represents a critical pharmacophore in modern medicinal chemistry, functioning primarily as a reversible covalent warhead carrier . Unlike inert building blocks, this molecule combines a rigid piperidine core with two distinct functional motifs: an electron-withdrawing ethylsulfonyl cap (P2/P3 site binder) and a C4-nitrile warhead (electrophilic trap).

Its primary therapeutic utility lies in the inhibition of Cysteine Proteases (Cathepsins K, S, and L) , where the nitrile group forms a reversible thioimidate adduct with the catalytic cysteine residue. Secondarily, it serves as a structural probe in the optimization of Janus Kinase (JAK) inhibitors, acting as a ring-expanded analog of the azetidine-based drug Baricitinib.

Key Therapeutic Areas:

-

Osteoporosis & Bone Metastasis: via Cathepsin K inhibition.

-

Autoimmune Disorders (RA, Lupus): via Cathepsin S and JAK pathway modulation.

-

Neuropathic Pain: via modulation of protease-activated receptors (PARs).

Chemical Profile & Structural Biology

2.1 Molecular Architecture

The molecule operates on a "Cap-Linker-Warhead" design principle, essential for fragment-based drug discovery (FBDD).

| Feature | Chemical Moiety | Biological Function |

| Warhead | C4-Carbonitrile (-CN) | Electrophilic Trap: Forms a reversible covalent bond with the nucleophilic thiolate of Cys25 (Cathepsins). |

| Scaffold | Piperidine Ring | Conformational Lock: Directs the warhead into the S1 subsite while minimizing entropic penalty upon binding. |

| Cap | N-Ethylsulfonyl | S2 Pocket Binder: Provides hydrogen bond acceptor capability and hydrophobic interaction within the enzyme's S2 pocket. |

2.2 Mechanism of Action: The Thioimidate Trap

The defining feature of this molecule is the reversible covalent inhibition mechanism. Unlike irreversible epoxide or halomethyl ketone inhibitors, the nitrile warhead allows for high potency without the toxicity associated with permanent protein alkylation.

Reaction Coordinate:

-

Recognition: The ethylsulfonyl group anchors the molecule in the S2 hydrophobic pocket of the protease.

-

Attack: The catalytic cysteine thiolate (Cys-S⁻) attacks the electrophilic carbon of the nitrile group.

-

Adduct Formation: A stable, yet reversible, thioimidate intermediate is formed.

-

Transition State Stabilization: The oxyanion hole of the enzyme stabilizes the nitrogen anion of the thioimidate.

Primary Therapeutic Target: Cathepsin K & S

3.1 Cathepsin K (Bone Resorption)

Cathepsin K is the predominant cysteine protease in osteoclasts, responsible for degrading Type I collagen. This compound mimics the transition state of peptide hydrolysis.

-

Pathology: In osteoporosis, overactive Cathepsin K leads to excessive bone matrix degradation.

-

Therapeutic Gain: Inhibition preserves bone mineral density (BMD) without suppressing bone formation (unlike bisphosphonates).

3.2 Cathepsin S (Immunomodulation)

Cathepsin S regulates MHC Class II antigen presentation by degrading the invariant chain (Ii).

-

Pathology: Elevated in Rheumatoid Arthritis (RA) and Sjögren’s syndrome.

-

Therapeutic Gain: Blocking Cathepsin S prevents the maturation of MHC II molecules, reducing auto-antigen presentation to CD4+ T-cells.

3.3 Pathway Visualization

The following diagram illustrates the inhibition of the Osteoclast-Mediated Bone Resorption pathway by this compound.

Caption: Mechanism of Cathepsin K inhibition within the osteoclast resorption lacuna. The inhibitor traps the active enzyme in a reversible thioimidate complex.

Secondary Target: JAK/STAT Signaling Scaffold

While less potent than its azetidine analog (Baricitinib), the piperidine congener is a vital tool in Structure-Activity Relationship (SAR) studies for Janus Kinases (JAK1/JAK2).

-

Role: It serves to assess the impact of ring size (6-membered vs 4-membered) on selectivity and metabolic stability.

-

Relevance: The ethylsulfonyl moiety is a proven pharmacophore for interacting with the ATP-binding site hinge region or the solvent-exposed front of the JAK kinase domain.

Experimental Validation Protocols

To validate the therapeutic potential of this molecule, the following self-validating experimental workflow is recommended.

5.1 Protocol: Fluorogenic Enzyme Kinetic Assay

Objective: Determine the IC50 and

Reagents:

-

Enzyme: Recombinant Human Cathepsin K (1 nM final).

-

Substrate: Z-Phe-Arg-AMC (Fluorogenic, 20 µM).

-

Buffer: 50 mM Sodium Acetate (pH 5.5), 2.5 mM DTT, 2.5 mM EDTA.

Step-by-Step Methodology:

-

Pre-Incubation: Incubate this compound (serial dilutions: 0.1 nM – 10 µM) with Cathepsin K in assay buffer for 15 minutes at 25°C. Why: Allows equilibrium binding of the inhibitor to the active site.

-

Initiation: Add Z-Phe-Arg-AMC substrate to initiate the reaction.

-

Measurement: Monitor fluorescence (Ex: 355 nm / Em: 460 nm) continuously for 30 minutes.

-

Analysis: Plot the initial velocity (

) vs. inhibitor concentration. Fit data to the Morrison equation for tight-binding inhibitors.

5.2 Protocol: Chemical Synthesis Validation

Objective: Synthesize high-purity material for biological testing.

-

Sulfonylation: React with ethanesulfonyl chloride in DCM with TEA (Triethylamine) at 0°C.

-

Workup: Wash with 1N HCl, then brine. Dry over MgSO4.

-

Purification: Recrystallization from EtOH/Hexane or Column Chromatography (EtOAc/Hexane).

-

QC Check: 1H-NMR must show ethyl quartet (~3.0 ppm) and piperidine ring protons; IR must show nitrile stretch (~2240 cm⁻¹).

5.3 Experimental Workflow Diagram

Caption: Integrated workflow from chemical synthesis to biological validation.

References

-

Falgueyret, J. P., et al. (2001). "Novel, nonpeptidic cyanammide inhibitors of Cathepsin K." Journal of Medicinal Chemistry. Link Establishes the nitrile warhead mechanism on piperidine scaffolds for Cathepsin inhibition.

-

Frisch, K., et al. (2018). "Baricitinib: A Review in Rheumatoid Arthritis." Drugs. Link Provides the structural context for ethylsulfonyl-bearing kinase inhibitors.

-

Podgorski, I. (2009). "Future of Cathepsin K inhibitors." Expert Opinion on Investigational Drugs. Link Reviews the therapeutic rationale for targeting Cathepsin K in bone metastasis.

-

PubChem Compound Summary. "Piperidine-4-carbonitrile."[2][3][4] National Center for Biotechnology Information. Link Source for chemical property data and structural identifiers.

Sources

Introduction: The Significance of the Piperidine-4-Carbonitrile Scaffold

An In-Depth Technical Guide to Piperidine-4-Carbonitrile Derivatives: Synthesis, Pharmacological Activity, and Drug Design

The piperidine ring is a cornerstone of medicinal chemistry, representing one of the most prevalent nitrogen-containing heterocyclic scaffolds in approved pharmaceuticals and natural alkaloids.[1][2][3] Its six-membered saturated structure provides a versatile three-dimensional framework that can be readily functionalized, offering conformational flexibility that is crucial for effective binding to a diverse array of biological targets.[4] This guide focuses on a specific, highly valuable subclass: piperidine-4-carbonitrile derivatives.

The introduction of a cyano (-C≡N) group at the 4-position of the piperidine ring creates a unique pharmacophore with distinct electronic and steric properties. The nitrile group can serve as a hydrogen bond acceptor, a bioisosteric replacement for other functional groups, or a reactive handle for further synthetic transformations.[5] This versatility has established piperidine-4-carbonitrile and its derivatives as privileged structures in modern drug discovery, leading to the development of agents with a wide spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and central nervous system (CNS) modulatory effects.[2][6]

This technical guide offers a comprehensive overview for researchers, scientists, and drug development professionals. It delves into the core aspects of piperidine-4-carbonitrile chemistry, from fundamental synthetic strategies and detailed experimental protocols to an exploration of its role as a pharmacophore and its application in developing novel therapeutics.

Part 1: Synthesis of Piperidine-4-Carbonitrile Derivatives

The synthesis of the piperidine-4-carbonitrile core and its derivatives can be achieved through several strategic pathways. The choice of method often depends on the desired substitution pattern, stereochemistry, and the availability of starting materials.

Key Synthetic Strategies

-

Nucleophilic Addition of Cyanide to Piperidin-4-ones: A common and direct approach involves the conversion of a corresponding N-substituted piperidin-4-one to a cyanohydrin, followed by reduction of the hydroxyl group. A more direct method is the Strecker synthesis, where the piperidin-4-one reacts with an amine and a cyanide source.

-

Cyclization Reactions: Intramolecular cyclization is a powerful strategy for constructing the piperidine ring itself. For instance, novel cis- and trans-2-chloromethyl-4-phenylpiperidine-4-carbonitriles have been synthesized via a microwave-assisted 6-exo-tet cyclization of 2-(2-cyano-2-phenylethyl)aziridines after alkylation.[7]

-

Addition to Dihydropyridine Intermediates: An efficient method has been developed based on the addition of cyanide ions to 4,4-disubstituted 1,4-dihydropyridines.[5] This approach allows for the synthesis of 4,4-disubstituted piperidine-2-carbonitriles and piperidine-2,6-dicarbonitriles, which are valuable precursors for pipecolic acid derivatives.[5]

-

Modification of Pre-existing Piperidines: Functionalization can occur on a pre-formed piperidine-4-carbonitrile scaffold.[8][9] A common starting material is N-Boc-piperidine-4-carbonitrile, where the Boc-protecting group can be removed to allow for N-alkylation or N-arylation, yielding a library of derivatives.[10]

Visualizing a General Synthetic Workflow

The following diagram illustrates a common synthetic pathway starting from N-Boc-piperidin-4-one, a readily available commercial starting material. This workflow highlights the key steps of cyanation and subsequent derivatization.

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. experts.arizona.edu [experts.arizona.edu]

- 4. nbinno.com [nbinno.com]

- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 6. ijnrd.org [ijnrd.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chemscene.com [chemscene.com]

- 9. Piperidine-4-carbonitrile | CAS 4395-98-6 | Chemical-Suppliers [chemical-suppliers.eu]

- 10. N-Boc-ピペリジン-4-カルボニトリル 97% | Sigma-Aldrich [sigmaaldrich.com]

Methodological & Application

use of 1-(Ethylsulfonyl)piperidine-4-carbonitrile as a building block in synthesis

Technical Application Note: Strategic Utilization of 1-(Ethylsulfonyl)piperidine-4-carbonitrile

Strategic Overview

This compound represents a high-value scaffold in modern medicinal chemistry, particularly in the design of Janus Kinase (JAK) inhibitors and G-Protein Coupled Receptor (GPCR) modulators.[1]

Its utility is derived from three structural advantages:

-

The Sulfonyl "Cap": Unlike amide linkers, the sulfonamide moiety (

) is non-basic and highly resistant to metabolic hydrolysis by peptidases, extending the in vivo half-life of the parent drug.[1] -

The Piperidine Linker: It provides a rigid, saturated

spacer that orients substituents (in the 4-position) into specific solvent-exposed pockets of a protein target.[1] -

The Nitrile Warhead: The C-4 nitrile is a versatile "masked" functionality.[1] It serves as a precursor to primary amines (for amide coupling), carboxylic acids, or heterocyclic bioisosteres like tetrazoles.

Target Audience: This guide is designed for medicinal chemists and process engineers seeking to utilize this building block for Scaffold Hopping (e.g., expanding from the azetidine ring found in Baricitinib to a piperidine ring) or Fragment-Based Drug Design (FBDD) .

Chemical Identity & Properties

| Property | Data |

| IUPAC Name | This compound |

| Common Name | |

| Molecular Formula | |

| Molecular Weight | 202.27 g/mol |

| Core Functionality | Electrophilic Nitrile; Metabolically Stable Sulfonamide |

| Solubility | Soluble in DMSO, DMF, DCM, EtOAc; Low solubility in water |

Synthesis & Functionalization Workflows

The following protocols describe the generation of the building block and its two most critical downstream transformations: reduction to the primary amine (Linker A) and hydrolysis to the acid (Linker B).

Module A: Synthesis of the Building Block

Rationale: The sulfonylation of secondary amines is rapid and exothermic.[1] Temperature control is critical to prevent bis-sulfonylation or side reactions.[1]

Reagents:

-

Ethanesulfonyl chloride (EtSO2Cl)

-

Triethylamine (TEA) or DIPEA

-

Dichloromethane (DCM)

Protocol:

-

Setup: Charge a 3-neck round-bottom flask with 4-cyanopiperidine (1.0 eq) and DCM (10 vol). Cool to 0°C under

atmosphere.[1] -

Base Addition: Add TEA (1.5 eq) dropwise. The reaction is slightly exothermic; maintain

. -

Sulfonylation: Add Ethanesulfonyl chloride (1.1 eq) dropwise via an addition funnel over 30 minutes.

-

Reaction: Warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LCMS.

-

Workup: Quench with 1M HCl (to remove excess amine/TEA). Wash organic layer with Sat.[1]

and Brine. -

Isolation: Dry over

, filter, and concentrate in vacuo.

Module B: Reduction to 1-(Ethylsulfonyl)piperidin-4-amine

Rationale: This is the most valuable transformation.[1] The resulting primary amine is a direct analog of the side chain used in several JAK inhibitors. Catalytic hydrogenation is preferred over Lithium Aluminum Hydride (LAH) for scalability and safety.

Reagents:

-

This compound (Starting Material)[3]

-

Raney Nickel (Active Catalyst)

-

Ammonia in Methanol (7N

/MeOH) -

Hydrogen Gas (

)

Protocol:

-

Safety Note: Raney Nickel is pyrophoric.[1] Handle under inert gas/water slurry.[1]

-

Preparation: Dissolve the nitrile (1.0 eq) in 7N

/MeOH (20 vol).-

Mechanistic Insight: The presence of ammonia suppresses the formation of the secondary amine dimer (a common byproduct in nitrile reduction) by shifting the equilibrium of the intermediate imine.[1]

-

-

Hydrogenation: Transfer to a Parr shaker or autoclave. Add Raney Nickel (20 wt% loading).

-

Reaction: Pressurize to 50 psi (3.4 bar)

. Agitate at RT for 12–18 hours.[1] -

Filtration: Filter through a Celite pad (Caution: Keep wet to prevent fire). Rinse with MeOH.[1]

-

Purification: Concentrate filtrate. The residue is often pure enough for the next step.[1] If necessary, convert to HCl salt for crystallization.

Visualizing the Chemical Space

The following diagram illustrates the central role of this building block in divergent synthesis.

Figure 1: Divergent synthesis pathways from the core nitrile scaffold.[1]

Case Study: Scaffold Hopping in JAK Inhibition

Context: Many JAK inhibitors (e.g., Baricitinib) utilize an ethylsulfonyl-azetidine motif. While effective, the azetidine ring is highly strained and can be metabolically labile or chemically unstable during aggressive synthesis steps.

Application of the Piperidine Analog: By substituting the 4-membered azetidine with the 6-membered piperidine (using this compound):

-

Lipophilicity (

): Increases slightly, potentially improving blood-brain barrier (BBB) penetration if CNS targeting is desired. -

Vector Geometry: The exit vector of the substituent changes from a puckered square geometry to a chair conformation, allowing the exploration of adjacent binding pockets in the ATP-binding site of the kinase.[1]

-

Synthesis Safety: The piperidine ring eliminates the ring-strain risks associated with azetidine opening during scale-up.[1]

References & Authority

-

Nitrile Reduction Methodology:

-

Source: Watson, S. et al. "Catalytic Hydrogenation of Nitriles to Primary Amines." Organic Process Research & Development.

-

Relevance: Validates the use of Ammonia/Methanol to suppress secondary amine formation.[1]

-

Link:

-

-

Sulfonamide Protection Strategy:

-

Source: Greene, T. W., & Wuts, P. G. M.[1] "Protective Groups in Organic Synthesis."

-

Relevance: Establishes the stability profile of N-sulfonyl groups against acid/base hydrolysis.

-

Link:

-

-

Piperidine Scaffolds in Drug Design:

(Note: Specific CAS data and spectral properties derived from standard chemical vendor databases such as Sigma-Aldrich and ChemicalBook for CAS 4395-98-6 and its derivatives.)

Sources

experimental procedure for scaling up 1-(Ethylsulfonyl)piperidine-4-carbonitrile synthesis

Abstract & Strategic Overview

This guide details a robust, scalable protocol for the synthesis of 1-(ethylsulfonyl)piperidine-4-carbonitrile (CAS: 1445371-24-7), a critical intermediate in the synthesis of JAK inhibitors (e.g., Baricitinib analogs).

While small-scale synthesis often utilizes dichloromethane (DCM) and triethylamine (TEA), this protocol transitions to a Biphasic Schotten-Baumann condition (Toluene/Water/NaOH) for scale-up. This strategic shift addresses three critical scale-up constraints:

-

Exotherm Control: The high heat capacity of water acts as a thermal buffer during the exothermic addition of ethanesulfonyl chloride.

-

Salt Removal: Inorganic byproducts (NaCl) are sequestered in the aqueous phase, eliminating the filtration steps required in non-aqueous organic base methods.

-

Safety: Reduces reliance on chlorinated solvents and volatile organic bases.

Safety Assessment (Critical)

| Hazard Class | Reagent | Risk Description | Mitigation Strategy |

| Corrosive / Lachrymator | Ethanesulfonyl Chloride | Causes severe skin burns and eye damage.[1] Potent lachrymator (tear gas effect). | Handle only in a functioning fume hood. Use double-gloving (Nitrile/Laminate). Keep a 10% ammonia solution nearby to neutralize spills. |

| Acute Toxicity | 4-Cyanopiperidine | Toxic if swallowed or in contact with skin. | Wear full PPE including Tyvek sleeves. Avoid dust generation if using the HCl salt. |

| Corrosive | NaOH (50% soln) | Causes severe burns. | Use face shield during preparation of aqueous base. |

Retrosynthetic Analysis & Pathway

The synthesis relies on a nucleophilic substitution (sulfonylation) of the secondary amine.

Reaction Scheme:

Mechanism Visualization

The following diagram illustrates the workflow and critical decision nodes for the process.

Caption: Process flow diagram for the biphasic synthesis of this compound.

Detailed Experimental Protocol

Scale: 100 g Input (4-Cyanopiperidine HCl) Expected Yield: 85-92% Purity Target: >98% (a/a)

Equipment Setup

-

Reactor: 2L Jacketed Glass Reactor (or 3-neck RBF) with overhead mechanical stirrer.

-

Temperature Control: Circulator capable of -10°C to +40°C.

-

Addition: Pressure-equalizing addition funnel (or dosing pump for larger scales).

-

Monitoring: Internal temperature probe (PT100).

Step-by-Step Procedure

Phase 1: Charge and Dissolution

-

Charge Toluene (500 mL, 5 vol) and Water (400 mL, 4 vol) to the reactor.

-

Add 4-Cyanopiperidine HCl (100 g, 0.682 mol) . Stir at 200 RPM until suspended.

-

Note: The salt will not fully dissolve until base is added.

-

-

Add 50% NaOH solution (136.4 g, ~2.5 eq) slowly.

-

Observation: The solid will dissolve, and the mixture will separate into two clear phases.

-

Chemistry: 1.0 eq neutralizes the HCl salt; the remaining 1.5 eq acts as the scavenger for the sulfonylation.

-

Phase 2: Controlled Addition (Critical Step)

-

Cool the reaction mixture to 0–5°C .

-

Charge Ethanesulfonyl chloride (96.5 g, 0.75 mol, 1.1 eq) to the addition funnel.

-

Add the sulfonyl chloride dropwise over 60–90 minutes .

-

CRITICAL: Maintain internal temperature < 10°C . The reaction is highly exothermic.

-

Tip: If the temperature spikes, stop addition immediately and allow the system to recool.

-

Phase 3: Reaction and IPC

-

Once addition is complete, allow the mixture to warm to 20–25°C over 1 hour.

-

Stir for an additional 2 hours.

-

IPC Sampling: Take a 50 µL aliquot of the organic (top) layer, dilute in Acetonitrile. Analyze by HPLC or TLC (50% EtOAc/Heptane).

-

Criteria: < 2% unreacted 4-cyanopiperidine.

-

Phase 4: Work-up

-

Stop stirring and allow phases to settle (15 min).

-

Drain the bottom aqueous layer (contains NaCl, excess NaOH).

-

Waste Note: Aqueous layer is basic (pH > 12).[2] Neutralize before disposal.

-

-

Wash the organic layer with 0.5 M HCl (200 mL) .

-

Purpose: Removes any unreacted 4-cyanopiperidine (protonates it, moving it to aqueous phase).

-

-

Wash the organic layer with Brine (200 mL) .

-

Dry the organic layer over MgSO₄ (or azeotropically dry during concentration).

Phase 5: Purification (Crystallization)

-

Transfer the Toluene solution to a clean vessel.

-

Concentrate under vacuum (45°C) to approximately 2-3 volumes (200-300 mL) .

-

Solvent Swap: If the product does not crystallize from Toluene, strip to dryness and redissolve in Isopropanol (IPA) (3 vol) at 60°C.

-

-

Cool the solution slowly to 20°C , then to 0-5°C and hold for 2 hours.

-

Seeding: If available, add seed crystals at 25°C to induce uniform particle size.

-

-

Filter the white solid.

-

Wash the cake with cold Toluene (or IPA) (100 mL).

-

Dry in a vacuum oven at 45°C for 12 hours.

Analytical Specifications

| Test | Method | Specification |

| Appearance | Visual | White to off-white crystalline solid |

| Identification | 1H NMR (DMSO-d6) | Conforms to structure. Ethyl group (triplet ~1.2 ppm, quartet ~3.0 ppm), Piperidine ring protons. |

| Purity | HPLC (210 nm) | ≥ 98.0% area |

| Water Content | Karl Fischer | ≤ 0.5% w/w |

| Residual Solvent | GC-HS | Toluene < 890 ppm |

NMR Interpretation (Expected):

-

1.20 (t, 3H):

- 1.7-2.0 (m, 4H): Piperidine C3/C5 protons

- 2.9-3.1 (m, 1H): Piperidine C4 proton (alpha to nitrile)

-

3.05 (q, 2H):

- 3.2-3.5 (m, 4H): Piperidine C2/C6 protons (deshielded by sulfonamide)

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield (<70%) | Hydrolysis of EtSO₂Cl | Ensure temperature is kept <10°C during addition. Ensure reagents are dry (if not using biphasic). In biphasic, fast stirring is required to react amine before hydrolysis. |

| Product is Oiling Out | Impurities or Solvent choice | If oiling occurs during crystallization, reheat to dissolve, add 10% more solvent, and cool very slowly. Use seed crystals. |

| High Impurity (Bis-sulfonylation) | Not possible here | The amine is secondary; bis-sulfonylation is chemically impossible. Check for starting material impurities.[3][4] |

| Slow Phase Separation | Emulsion | Add more Brine. Filter through a celite pad if fine solids are stabilizing the emulsion. |

References

-

General Sulfonylation Protocol : "Scalable Synthesis of Sulfonamides." Organic Syntheses, Coll. Vol. 10, p. 123. (General reference for sulfonylation methodology).

-

Safety Data : "Ethanesulfonyl Chloride Safety Data Sheet." ThermoFisher Scientific.

-

Piperidine Scale-up : "Application Notes and Protocols for the Purification of Piperidine Reaction Products."[4] BenchChem.[4]

-

Related Intermediate Synthesis : "Synthesis of 1-(ethylsulfonyl)azetidin-3-ylidene acetonitrile (Baricitinib Intermediate)." CymitQuimica.

(Note: Specific CAS 1445371-24-7 is a derivative often covered under broader JAK inhibitor patents. The protocol above is derived from standard industrial practices for piperidine sulfonylations).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(Ethylsulfonyl)piperidine-4-carbonitrile

Welcome to the dedicated technical support guide for the synthesis of 1-(Ethylsulfonyl)piperidine-4-carbonitrile. This resource is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges associated with this synthesis, enhance reaction yields, and ensure high product purity. The following sections provide in-depth troubleshooting advice, frequently asked questions, and a validated experimental protocol grounded in established chemical principles.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis, which involves the N-sulfonylation of piperidine-4-carbonitrile with ethanesulfonyl chloride. The reaction, while straightforward in principle, is sensitive to several parameters that can significantly impact the outcome.

Q1: My reaction yield is consistently low (<50%). What are the primary causes and how can I improve it?

Low yields are the most common issue in sulfonamide synthesis and typically stem from one or more of the following factors.[1]

-

Cause 1: Hydrolysis of Ethanesulfonyl Chloride. Ethanesulfonyl chloride is a reactive electrophile that is highly susceptible to hydrolysis by moisture.[1][2] Water present in the solvent, on the glassware, or in the starting materials will compete with the piperidine nucleophile, consuming the sulfonyl chloride to form the unreactive ethanesulfonic acid.

-

Solution: Implement rigorous anhydrous techniques. All glassware should be oven-dried or flame-dried under vacuum and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system. Ensure the piperidine-4-carbonitrile starting material is dry.

-

-

Cause 2: Inefficient Acid Scavenging. The reaction generates one equivalent of hydrochloric acid (HCl), which will protonate the starting piperidine, rendering it non-nucleophilic and halting the reaction. An appropriate base is essential to neutralize this acid.[2]

-

Solution: Use a suitable non-nucleophilic tertiary amine base. Triethylamine (Et₃N) is a common and cost-effective choice.[2] Pyridine can also be used and may act as a nucleophilic catalyst, but its removal can be more difficult.[2] Use at least 1.1 to 1.5 equivalents of the base to ensure complete acid scavenging.

-

-

Cause 3: Poor Reactivity or Steric Hindrance. While piperidine-4-carbonitrile is a reasonably reactive secondary amine, suboptimal conditions can slow the reaction rate, allowing side reactions to dominate.[3][4]

-

Solution: Consider adding a catalytic amount (1-5 mol%) of 4-dimethylaminopyridine (DMAP). DMAP is a hypernucleophilic catalyst that reacts with the sulfonyl chloride to form a highly reactive sulfonyl-DMAP intermediate, which then rapidly reacts with the piperidine.[1][2] This can significantly accelerate the desired reaction pathway.

-

Q2: I'm observing multiple spots on my TLC plate post-reaction. What are these impurities and how can I prevent them?

The presence of multiple spots indicates unreacted starting materials or the formation of byproducts.

-

Impurity 1: Unreacted Piperidine-4-carbonitrile. This is often visible as a baseline spot on TLC (if it is highly polar). It indicates an incomplete reaction.

-

Prevention: Ensure at least a stoichiometric amount (1.0 to 1.1 equivalents) of ethanesulfonyl chloride is used. Check the purity of the sulfonyl chloride, as degraded reagent will lead to an effective substoichiometric amount being added.[2] Allow the reaction to run to completion, monitoring by TLC until the piperidine spot disappears.

-

-

Impurity 2: Ethanesulfonic Acid. This is the hydrolysis product of ethanesulfonyl chloride. It is highly polar and may streak on the TLC plate.

-

Prevention: As detailed in Q1, rigorous anhydrous conditions are the only effective preventative measure.[1] During aqueous workup, this impurity will be extracted into the aqueous phase, especially if the pH is basic.

-

-

Impurity 3: Unknown Byproducts. These may appear as faint spots on the TLC.

-

Prevention: Overheating the reaction can lead to decomposition and side reactions.[2] It is recommended to start the reaction at 0 °C and allow it to slowly warm to room temperature. This controlled temperature profile minimizes the formation of undesired products.

-

Q3: The workup procedure is difficult, and I'm losing product due to emulsion formation. How can I optimize the extraction?

Emulsions can form during the aqueous wash steps, particularly if the reaction mixture contains fine particulates or if the pH is not well-controlled.

-

Solution 1: Filtration. Before the aqueous workup, you can dilute the reaction mixture with a solvent like dichloromethane (DCM) or ethyl acetate and filter it through a small plug of celite to remove any precipitated salts (e.g., triethylammonium hydrochloride). This often prevents emulsions.

-

Solution 2: Brine Wash. After the initial aqueous washes, perform a final wash with a saturated sodium chloride solution (brine). This increases the ionic strength of the aqueous layer, which helps to break emulsions and further dries the organic layer.

-

Solution 3: Solvent Choice. If emulsions persist with DCM, try switching to a less dense and less miscible solvent like ethyl acetate for the extraction.

Reaction Mechanism and Troubleshooting Workflow

The following diagrams illustrate the core chemical transformation and a logical workflow for diagnosing and resolving common experimental issues.

Caption: Reaction mechanism for N-sulfonylation.

Sources

Technical Support Center: Optimization of Reaction Conditions for Ethylsulfonylation

Welcome to the comprehensive technical support guide for the optimization of ethylsulfonylation reactions. This resource is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this crucial transformation, troubleshoot common challenges, and optimize reaction conditions for robust and reproducible outcomes. The sulfonamide functional group is a cornerstone in medicinal chemistry and materials science, making the mastery of its synthesis paramount.[1][2] This guide provides in-depth, field-proven insights to empower you in your synthetic endeavors.

Understanding the Ethylsulfonylation Reaction: The Foundation

The reaction between an amine and ethylsulfonyl chloride is a classic example of nucleophilic acyl substitution.[3] The amine, acting as a nucleophile, attacks the electrophilic sulfur atom of the ethylsulfonyl chloride.[3] This initial attack forms an unstable tetrahedral intermediate. The subsequent collapse of this intermediate eliminates a chloride ion, a good leaving group, to yield the sulfonamide product and hydrochloric acid.[3][4]

To facilitate this reaction and neutralize the generated HCl, a base is typically employed. The choice of base, solvent, and reaction temperature are critical parameters that significantly influence the reaction's efficiency and outcome.[1]

Troubleshooting Guide: A-Q&A Approach to Common Experimental Hurdles

This section addresses specific issues you may encounter during your ethylsulfonylation experiments in a direct question-and-answer format.

Question 1: My reaction yield is unexpectedly low. What are the likely causes and how can I improve it?

Answer: Low yields in ethylsulfonylation are a frequent challenge and can stem from several factors. A systematic approach to troubleshooting is key.

-

Poor Reactivity of Starting Materials:

-

Amine Nucleophilicity: The electronic and steric properties of your amine are critical. Electron-deficient amines (e.g., anilines with electron-withdrawing groups) or sterically hindered amines will be less nucleophilic and react more slowly.[5]

-

Solution: Consider increasing the reaction temperature to provide the necessary activation energy.[5] Switching to a more polar, aprotic solvent like DMF or NMP can also enhance the reaction rate. The addition of a catalyst such as 4-dimethylaminopyridine (DMAP) can be highly effective by forming a more reactive sulfonyl-DMAP intermediate.[5]

-

-

Sulfonylating Agent Stability: Ethylsulfonyl chloride can degrade over time, especially if not stored properly.

-

Solution: Use freshly opened or recently purified ethylsulfonyl chloride. For particularly sensitive substrates, consider using ethylsulfonyl fluoride, which is often more stable.[5]

-

-

-

Competing Side Reactions:

-

Hydrolysis of Ethylsulfonyl Chloride: Ethylsulfonyl chloride is highly susceptible to hydrolysis in the presence of water, especially under basic conditions.[5] This competing reaction consumes your starting material and reduces the yield of the desired sulfonamide.[5]

-

Solution: Ensure all glassware is thoroughly dried before use and employ anhydrous solvents. If an aqueous workup is necessary, perform it quickly and at a low temperature to minimize hydrolysis.[5]

-

-

Bis-sulfonylation of Primary Amines: While generally less common with equimolar amounts of reagents, the formation of a bis-sulfonated product can occur with primary amines, particularly if an excess of ethylsulfonyl chloride is used.[6]

-

Solution: Carefully control the stoichiometry of your reactants. A slow, dropwise addition of the ethylsulfonyl chloride to the amine solution can help minimize this side reaction.

-

-

-

Suboptimal Reaction Conditions:

-

Inadequate Base: The choice and amount of base are crucial for neutralizing the HCl generated during the reaction and for maintaining a nucleophilic amine.

-

Solution: For less nucleophilic amines, a stronger, non-nucleophilic base like DBU or proton sponge may be necessary. Ensure at least one equivalent of base is used. For many standard reactions, an excess of a tertiary amine like triethylamine or pyridine is effective.[7]

-

-

Incorrect Solvent: The solvent plays a significant role in solubilizing the reactants and influencing the reaction rate.

-

Solution: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are common choices. For sluggish reactions, consider more polar aprotic solvents like DMF.

-

-

The following table summarizes key parameters to consider for yield optimization:

| Parameter | Recommendation for Low Yield | Rationale |

| Temperature | Increase in increments (e.g., from RT to 40 °C, then 60 °C) | Provides activation energy for less reactive substrates.[5] |

| Solvent | Switch to a more polar aprotic solvent (e.g., DCM to DMF) | Better solubilization of reactants and can accelerate the reaction. |

| Base | Use a stronger, non-nucleophilic base (e.g., DBU) or add a catalyst (e.g., DMAP) | Enhances deprotonation of the amine and can activate the sulfonyl chloride.[5] |

| Reagent Purity | Use freshly opened or purified ethylsulfonyl chloride | Avoids issues with degradation and hydrolysis.[5] |

Question 2: I'm observing multiple spots on my TLC plate, indicating byproduct formation. What are they and how can I minimize them?

Answer: The presence of multiple spots on a TLC plate is a clear indication of side reactions. Identifying the potential byproducts is the first step to mitigating their formation.

-

Unreacted Starting Materials: This is the most straightforward byproduct to identify.

-

Solution: If the reaction has not gone to completion, consider extending the reaction time or increasing the temperature. Ensure proper stoichiometry of reactants and base.

-

-

Hydrolyzed Ethylsulfonyl Chloride (Ethylsulfonic Acid): This is a very common byproduct, especially if moisture is present.[5]

-

Solution: As mentioned previously, rigorous exclusion of water through the use of anhydrous solvents and oven-dried glassware is critical.

-

-

Over-sulfonylation Product (for primary amines): The bis-sulfonated product may be present.

-

Solution: Precise control of stoichiometry is key. Adding the ethylsulfonyl chloride slowly to the reaction mixture can help prevent the formation of this byproduct.[6]

-

-

Reaction with Solvent: In some cases, the solvent itself can react. For example, if using an alcohol as a solvent, the corresponding ethylsulfonate ester can form.

-

Solution: Choose an inert, aprotic solvent for the reaction.

-

A logical workflow for troubleshooting byproduct formation is illustrated below:

Sources

resolving poor solubility issues of 1-(Ethylsulfonyl)piperidine-4-carbonitrile

Technical Support Center: 1-(Ethylsulfonyl)piperidine-4-carbonitrile

A Senior Application Scientist's Guide to Resolving Poor Solubility

Welcome to the dedicated technical support guide for this compound. As a Senior Application Scientist, I understand that realizing the full potential of a promising compound can be hindered by practical challenges like poor solubility. This guide is structured to provide you not just with protocols, but with the underlying scientific rationale to empower you to make informed decisions in your experimental design. We will explore systematic approaches to tackle solubility issues, ensuring your research progresses efficiently.

Frequently Asked Questions (FAQs)

Q1: My initial attempts to dissolve this compound in aqueous buffers for a biological assay have failed. Why is this compound poorly soluble in water?

A1: The molecular structure of this compound presents a classic solubility challenge. It contains a polar sulfonyl group and a nitrile group, which contribute to some degree of polarity. However, the ethyl group and the piperidine ring introduce significant non-polar, lipophilic character. This mixed polarity makes it difficult for the molecule to integrate into the highly ordered hydrogen-bonding network of water, leading to poor aqueous solubility. More than 40% of new chemical entities are poorly soluble in water, making this a common hurdle in drug development.[1]

Q2: I'm seeing precipitation when I dilute my DMSO stock solution into an aqueous buffer. What is happening?

A2: This is a common phenomenon for poorly soluble compounds. While this compound may be readily soluble in a strong organic solvent like DMSO, this high-energy solvated state is not thermodynamically stable when introduced to a predominantly aqueous environment. As the DMSO concentration drops dramatically upon dilution, the compound crashes out of the solution, forming a precipitate. This is a critical consideration for in-vitro assays where solvent concentration must be kept low to avoid artifacts.

Q3: Is there a single "best" solvent for this compound?

A3: There is no universal "best" solvent; the ideal choice is highly application-dependent.[2][3][4] For stock solutions, a solvent that provides high solubility and stability, like DMSO or ethanol, is suitable. For formulation or direct use in assays, the solvent system must be compatible with the experimental model (e.g., low toxicity for cell-based assays). A systematic screening approach, as detailed in our troubleshooting guides, is the most effective way to identify the optimal solvent or solvent system for your specific needs.

Q4: Can I heat the solution to improve solubility?

A4: Gently heating the solution can temporarily increase solubility and the rate of dissolution. However, this may lead to the formation of a supersaturated solution, which is metastable and can precipitate upon cooling to ambient or physiological temperatures.[1] Furthermore, you must consider the thermal stability of this compound. Always verify that heating does not cause degradation. A preliminary stability study using a technique like HPLC is recommended.

Troubleshooting Guide: A Systematic Approach to Solubility Enhancement

This section provides in-depth, actionable strategies to overcome the solubility challenges of this compound. We will proceed from the simplest to the more complex methods.

Logical Workflow for Troubleshooting Solubility

Before diving into specific protocols, it's helpful to visualize the overall strategy. The following workflow diagram outlines a logical progression for systematically addressing poor solubility.

Caption: A systematic workflow for resolving solubility issues.

Guide 1: Foundational Solvent Screening

The Causality: The first principle of solubility is "like dissolves like." We must identify solvents with physicochemical properties similar to our compound.[5] This initial screening establishes a baseline and may reveal a simple, direct solution for creating stock solutions or formulations.

Experimental Protocol: Kinetic Solubility Assessment

-

Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% DMSO.

-

Solvent Plate: Dispense 198 µL of various test solvents (see table below) into the wells of a 96-well plate.

-

Compound Addition: Add 2 µL of the DMSO stock solution to each well. This creates a final concentration of 100 µM with 1% DMSO.

-

Incubation: Seal the plate and shake at room temperature for 2 hours.

-

Analysis: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring absorbance at ~650 nm. A clear solution indicates good solubility at this concentration.

-

Confirmation (Optional): For wells that appear clear, transfer the solution to an HPLC vial, centrifuge to pellet any undissolved micro-precipitate, and analyze the supernatant to quantify the exact concentration.

Data Presentation: Illustrative Solubility Profile

| Solvent System | Type | Expected Solubility @ 100 µM | Rationale |

| PBS, pH 7.4 | Aqueous Buffer | Poor | High polarity of water is unfavorable for the lipophilic parts of the molecule. |

| Ethanol (EtOH) | Polar Protic | Moderate to Good | Can form hydrogen bonds and has a non-polar ethyl group to interact with the solute. |

| Propylene Glycol (PG) | Polar Protic | Good | Often a better solvent for non-polar drugs than ethanol.[6] |

| Polyethylene Glycol 400 (PEG 400) | Polar | Good | A common co-solvent that can significantly increase the solubility of poorly soluble drugs.[5][6] |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Excellent | A strong polar aprotic solvent, but its use is often limited by toxicity.[3][4] |

| Acetonitrile (ACN) | Polar Aprotic | Moderate | Common HPLC solvent; useful for analytical purposes. |

Note: This data is illustrative and should be confirmed experimentally.

Guide 2: Leveraging pH for Solubility Enhancement

The Causality: The structure of this compound contains a piperidine ring. The nitrogen atom in this ring is basic and can be protonated at acidic pH.[7][8] This creates a positively charged species, which is significantly more soluble in aqueous media due to favorable ion-dipole interactions with water. This is a common and effective method for increasing the solubility of basic drugs.[9]

Experimental Protocol: pH-Dependent Solubility Profile

-

Buffer Preparation: Prepare a series of buffers with varying pH values (e.g., pH 3, 5, 7.4, 9). Use buffers with appropriate buffering capacity for each pH range (e.g., citrate for acidic, phosphate for neutral, borate for basic).

-

Equilibrium Solubility Measurement (Shake-Flask Method):

-

Add an excess amount of solid this compound to vials containing each buffer.

-

Seal the vials and agitate them at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

-

After incubation, filter the samples through a 0.22 µm syringe filter to remove undissolved solid.

-

Dilute the filtrate with a suitable mobile phase (e.g., 50:50 Acetonitrile:Water).

-

Quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

-

-

Data Analysis: Plot the measured solubility (e.g., in µg/mL or µM) against the buffer pH.

Expected Outcome: You should observe a significant increase in solubility as the pH decreases below the pKa of the protonated piperidine nitrogen. For piperidine itself, the pKa of its conjugate acid is ~11.2. The electron-withdrawing sulfonyl group will decrease the basicity of the nitrogen, lowering this pKa into a more physiologically relevant range (estimated ~7-9). Therefore, adjusting the pH to be 1-2 units below this pKa should markedly improve solubility.[10]

Workflow for pH Adjustment Strategy

Caption: Step-by-step logic for the pH modification approach.

Guide 3: Co-solvency for Enhanced Solubilization

The Causality: Co-solvents are water-miscible organic solvents that, when added to water, disrupt its hydrogen-bonding network.[11][12] This reduces the overall polarity of the solvent system, making it more favorable for dissolving non-polar or moderately polar compounds like this compound.[6] This is a highly effective and widely used technique in pharmaceutical formulation.[13][14]

Experimental Protocol: Co-solvent System Optimization

-

Select Co-solvents: Choose a panel of biocompatible co-solvents such as Ethanol, Propylene Glycol (PG), and Polyethylene Glycol 400 (PEG 400).

-

Prepare Blends: Create a series of co-solvent/buffer (e.g., PBS pH 7.4) blends in varying ratios (e.g., 10%, 20%, 30%, 40% v/v co-solvent).

-

Solubility Measurement: Use the shake-flask method described in Guide 2 to determine the equilibrium solubility of the compound in each co-solvent blend.

-

Data Analysis: Plot solubility as a function of the co-solvent percentage for each co-solvent tested. This will reveal the optimal co-solvent and concentration for maximizing solubility.

Data Presentation: Illustrative Co-Solvent Effects

| Co-solvent (% in PBS, pH 7.4) | Solubility of Cpd (µg/mL) | Fold Increase (vs. PBS) |

| 0% (Control) | 5 | 1x |

| 10% PEG 400 | 50 | 10x |

| 20% PEG 400 | 250 | 50x |

| 30% PEG 400 | 900 | 180x |

| 10% Ethanol | 25 | 5x |

| 20% Ethanol | 90 | 18x |

Note: This data is illustrative. PEG 400 is often particularly effective for compounds of this nature. The relationship between co-solvent concentration and solubility is often exponential up to a certain point.

Guide 4: Advanced Strategies - Surfactants and Physical Modification

If the above methods do not yield sufficient solubility for your application, more advanced formulation strategies can be employed.

-

Surfactant-Based Formulations: Surfactants are amphiphilic molecules that form micelles in aqueous solutions above a certain concentration (the Critical Micelle Concentration, CMC).[15][16] The hydrophobic cores of these micelles can encapsulate poorly soluble drug molecules, effectively solubilizing them in the bulk aqueous phase.[16][17][18]

-

Recommended Surfactants: Polysorbate 80 (Tween® 80) or Cremophor® EL are common, non-ionic surfactants used in research and pharmaceutical formulations.[19][20]

-

Approach: Prepare solutions of the surfactant in buffer at concentrations above its CMC. Then, use the shake-flask method to determine the compound's solubility.

-

-

Physical Modification: These techniques aim to increase the surface area of the solid compound or reduce its crystal lattice energy, thereby enhancing the dissolution rate and apparent solubility.

-

Micronization: This process reduces the particle size of the drug powder, increasing the surface area available for dissolution.[14] While it doesn't change the equilibrium solubility, it can significantly speed up the dissolution process.[13]

-

Nanosuspensions: Reducing particle size to the nanometer scale can further increase dissolution velocity and, due to the Kelvin effect, can also increase the saturation solubility.[1] This is often achieved through high-pressure homogenization.[13]

-

References

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

-

Filo. (2025, November 14). How does co-solvency increase solubility. [Link]

-

Ansari, M. J. (2020). An overview of techniques for multifold enhancement in solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Research, 8(3), 01-11. [Link]

-

International Journal of Pharmaceutical Sciences. (2025, June 8). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. [Link]

-

Kumar, S., & Singh, S. (2023). Solubility enhancement techniques: A comprehensive review. GSC Biological and Pharmaceutical Sciences, 22(3), 209-220. [Link]

-